Oral Bioavailability and Deamination Resistance: Cytarabine Ocfosfate Hydrate Versus Parent Cytarabine (Ara-C)
Conventional cytarabine (Ara-C) is rapidly inactivated by systemic deamination mediated by deoxycytidine deaminase, exhibiting plasma half-lives of approximately 1 hour after intravenous (i.v.) administration and 4 hours after subcutaneous (s.c.) administration [1]. Critically, cytarabine cannot be administered orally due to its hydrophilic properties, with reported oral bioavailability of less than 20% [2]. Cytarabine ocfosfate hydrate (YNK01) overcomes both limitations simultaneously: the stearyl phosphate ester at the 5′-position confers lipophilicity sufficient for intestinal absorption, and the prodrug is resistant to deoxycytidine deaminase, protecting it from first-pass metabolic inactivation [1]. In a phase I/II clinical pharmacokinetic study, the metabolic bioavailability of oral cytarabine ocfosfate (defined as the fraction of the total dose absorbed and metabolized to Ara-C and its deamination product Ara-U) was determined to be 15.8% [1]. This contrasts with the near-zero oral bioavailability of unmodified cytarabine and establishes oral dosing feasibility as a unique and quantifiable differentiator [3].
| Evidence Dimension | Oral bioavailability and deamination susceptibility |
|---|---|
| Target Compound Data | Cytarabine ocfosfate hydrate (YNK01): orally active; resistant to deoxycytidine deaminase; metabolic bioavailability 15.8% (absorbed and metabolized to Ara-C + Ara-U); oral administration feasible [1] |
| Comparator Or Baseline | Cytarabine (Ara-C): cannot be applied orally due to hydrophilic properties; i.v. half-life ~1 h, s.c. half-life ~4 h due to rapid systemic deamination; oral bioavailability <20% [2] |
| Quantified Difference | Oral route enabled (metabolic bioavailability 15.8% for YNK01 vs. <20% and clinically unusable for Ara-C); deamination resistance present (YNK01) vs. absent (Ara-C) [1][2] |
| Conditions | Phase I/II clinical trial; 28 patients with relapsed/refractory AML (n=23) or low-grade NHL (n=20); pharmacokinetic evaluations during 34 treatment cycles; YNK01 given orally for 14-day cycles at 50–1200 mg/m2/day dose levels (Braess et al., Leukemia, 1998) [1] |
Why This Matters
The oral route and deamination resistance uniquely enable outpatient administration and sustained drug exposure without the need for intravenous access or hospitalization, a decisive procurement consideration for any program evaluating oral cytarabine-based regimens.
- [1] Braess J, Freund M, Hanauske A, Heil G, Kaufmann C, Kern W, Schüssler M, Hiddemann W, Schleyer E. Oral cytarabine ocfosfate in acute myeloid leukemia and non-Hodgkin's lymphoma--phase I/II studies and pharmacokinetics. Leukemia. 1998 Oct;12(10):1618-26. doi: 10.1038/sj.leu.2401152. PMID: 9766508. View Source
- [2] Hamada A, Kawaguchi T, Nakano M. Clinical pharmacokinetics of cytarabine formulations. Clin Pharmacokinet. 2002;41(10):705-18. doi: 10.2165/00003088-200241100-00002. PMID: 12162758. View Source
- [3] Ueda T, Kamiya K, Wataya Y, Kawai Y, Urasaki Y, Nakamura T, Sugiyama M, Tsutani H. Clinical pharmacology of 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, an orally administered long-acting derivative of low-dose 1-beta-D-arabinofuranosylcytosine. Cancer Res. 1994 Jan 1;54(1):109-13. PMID: 8261429. View Source
